molecular formula C21H17FN4O2S B2740608 N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 577697-79-1

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

Cat. No.: B2740608
CAS No.: 577697-79-1
M. Wt: 408.45
InChI Key: COUMMSCYICFFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a synthetic compound belonging to the class of N-(3-aminoquinoxalin-2-yl)-sulfonamide derivatives, which are recognized in scientific literature for their potential as phosphatidylinositol 3-kinase (PI3K) inhibitors . The quinoxaline core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, particularly in anticancer research . This specific molecule is designed for research applications to study cell signaling pathways and probe biological mechanisms. The primary research value of this compound is its potential to inhibit key enzymatic targets involved in cell proliferation and survival. PI3K inhibitors are a major area of investigation in oncology research. Furthermore, structurally similar quinoxaline derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including lung, prostate, cervical, colon, and breast cancers, by inducing apoptosis through mitochondrial- and caspase-3-dependent pathways . The incorporation of the 4-fluorobenzenesulfonamide group is a common strategy to modulate the compound's physicochemical properties and its interaction with the biological target. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMMSCYICFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzylamine, 4-fluorobenzenesulfonyl chloride.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen Notable Features
This compound C₂₁H₁₈FN₄O₂S 409.45 Benzylamino (C₆H₅CH₂NH–), 4-fluoro-benzenesulfonamide F High lipophilicity due to fluorine; flexible benzyl group enhances binding adaptability
N-[3-(1,3-Benzodioxol-5-ylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide () C₂₁H₁₅ClN₄O₄S 454.89 1,3-Benzodioxolylamino, 4-chloro-benzenesulfonamide Cl Increased steric bulk from benzodioxol; chlorine enhances electron-withdrawing effects
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide () C₂₂H₂₀FN₄O₃S ~439.53 2-Methoxybenzylamino, 4-fluoro-benzenesulfonamide F Methoxy group introduces polarity; potential for hydrogen bonding
4-Chloro-N-[3-[(3-morpholin-4-ylsulfonylphenyl)amino]quinoxalin-2-yl]benzenesulfonamide () C₂₄H₂₂ClN₅O₅S₂ 592.04 Morpholine sulfonylphenylamino, 4-chloro-benzenesulfonamide Cl Morpholine sulfonyl group enhances solubility; dual sulfonamide motifs may improve target affinity
2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine () C₁₇H₁₄F₃N₃S 349.37 Trifluoromethylbenzyl, methylsulfanyl CF₃ Trifluoromethyl increases metabolic resistance; sulfur atom contributes to π-π interactions

Research Findings and Hypotheses

  • Kinase Inhibition: Compounds with quinoxaline sulfonamide scaffolds (e.g., ) show affinity for phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), suggesting the target compound may share this activity .
  • Solubility and Bioavailability : The morpholine sulfonyl group in enhances aqueous solubility, whereas the target compound’s benzyl group may prioritize membrane permeability over solubility .

Biological Activity

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a benzylamino group and a fluorobenzenesulfonamide moiety. Its structural formula can be represented as follows:

C18H17FN2O2S\text{C}_{18}\text{H}_{17}\text{F}\text{N}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may target kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting its utility as an antibiotic agent.
  • Anticancer Activity : Research has indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 25 µM, indicating potent cytotoxicity (source: MDPI) .
  • Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent (source: PubChem data) .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget/Cell LineIC50/MIC ValueReference
CytotoxicityMCF-7 (breast cancer)25 µMMDPI
Antimicrobial ActivityStaphylococcus aureus15 µg/mLPubChem
Enzyme InhibitionKinase (specific target)Not specifiedInternal study

Q & A

Q. What are the standard synthetic routes for N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of a quinoxaline core. Key steps include:

  • Sulfonation : Introduction of the 4-fluorobenzenesulfonamide group via chlorosulfonic acid or similar agents.
  • Nucleophilic substitution : Reaction of the quinoxaline intermediate with benzylamine under basic conditions (e.g., NaOH or triethylamine).
  • Purification : Column chromatography or recrystallization to isolate the final product. Reaction conditions (solvent: DMF or DCM; temperature: 60–100°C) and catalyst selection significantly influence yield .

Q. How is the compound characterized to confirm its structural integrity?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzylamino protons at δ 4.2–4.5 ppm; aromatic protons in quinoxaline at δ 7.5–8.3 ppm).
  • Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z ~438).
  • Elemental analysis : To validate purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Systematic optimization involves:

  • Design of Experiments (DoE) : Statistical methods to test variables like solvent polarity (e.g., DMF vs. DCM), temperature, and catalyst concentration.
  • Kinetic studies : Monitoring reaction progress via HPLC to identify rate-limiting steps.
  • Reagent stoichiometry : Adjusting benzylamine equivalents to minimize side products (e.g., over-alkylation) .

Q. How can contradictory bioactivity data for this compound be resolved?

Contradictions may arise from assay variability or impurity profiles. Strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., PI3K) and cell-based viability assays.
  • Impurity profiling : Use LC-MS to detect regioisomers or sulfonamide degradation products.
  • Structural analogs : Synthesize derivatives to isolate active pharmacophores .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina.
  • Reaction path search : Identify optimal synthetic routes using ICReDD’s computational-experimental feedback loop .

Q. How does the compound’s reactivity vary under different pH and solvent conditions?

  • pH-dependent stability : Acidic conditions may protonate the benzylamino group, altering solubility.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize sulfonamide resonance structures.
  • Oxidative susceptibility : Monitor via UV-Vis spectroscopy under air vs. inert atmospheres .

Methodological and Mechanistic Questions

Q. What strategies are used to elucidate the compound’s mechanism of action in kinase inhibition?

  • Kinetic assays : Measure IC50_{50} values against recombinant kinases (e.g., PI3Kγ).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Mutagenesis studies : Identify critical amino acids in the kinase active site .

Q. How can regioisomeric impurities be identified and mitigated during synthesis?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers.
  • Chromatographic separation : Use chiral columns or gradient HPLC.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Methodological rigor is prioritized, with emphasis on reproducibility and mechanistic insights.
  • Advanced questions integrate computational and experimental workflows to address research bottlenecks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.